Crystal Density and Unit Cell Parameters Distinguish 1,2-Dibromo-4,5-bis(bromomethyl)benzene from Structurally Related Tetrabromo-o-xylene
Single-crystal X-ray diffraction analysis reveals that 1,2-dibromo-4,5-bis(bromomethyl)benzene crystallizes in the orthorhombic space group Pbca with a calculated density (Dx) of 2.594 Mg m⁻³ and unit cell parameters a = 7.8798 Å, b = 16.225 Å, c = 16.894 Å at T = 292 K [1]. This crystal packing is primarily governed by intermolecular π–π interactions rather than Br⋯Br contacts, distinguishing it from other bromo/bromomethyl-substituted benzene derivatives whose packing patterns are dominated by Br⋯Br contacts and C–H⋯Br hydrogen bonds [2]. The 1,2-dibromo-4,5-bis(bromomethyl) substitution pattern yields a measured density 2.9% higher than the predicted density (2.521 g/cm³) of the 1,2,4,5-tetrabromo-3,6-dimethylbenzene (tetrabromo-o-xylene) structural analog , reflecting tighter molecular packing due to the absence of methyl steric bulk.
| Evidence Dimension | Crystal density (calculated from X-ray diffraction) |
|---|---|
| Target Compound Data | Dx = 2.594 Mg m⁻³ |
| Comparator Or Baseline | 1,2,4,5-Tetrabromo-3,6-dimethylbenzene (tetrabromo-o-xylene): predicted density 2.521 g/cm³ |
| Quantified Difference | +0.073 Mg m⁻³ (+2.9% higher density) |
| Conditions | Single-crystal X-ray diffraction, T = 292 K, Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
Higher crystal density correlates with distinct solid-state packing and thermal stability profiles, which are critical considerations for material science applications and formulation development where density directly impacts processing and performance characteristics.
- [1] She, N.-F., Zhao, Q., Yin, G.-D., & Wu, A.-X. (2006). 1,2-Dibromo-4,5-bis(bromomethyl)benzene. Acta Crystallographica Section E, 62(6), o2306-o2307. Crystal data: C₈H₆Br₄, Mr = 421.77, Orthorhombic, Pbca, a = 7.8798(10) Å, b = 16.225(2) Å, c = 16.894(2) Å, Dx = 2.594 Mg m⁻³. View Source
- [2] IUCr Journals. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Packing patterns dominated by Br⋯Br contacts and C—H⋯Br hydrogen bonds in related compounds. View Source
